

A Technical Guide to MOG(35-55) for Modeling Autoimmune Neuroinflammation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MOG(35-55)

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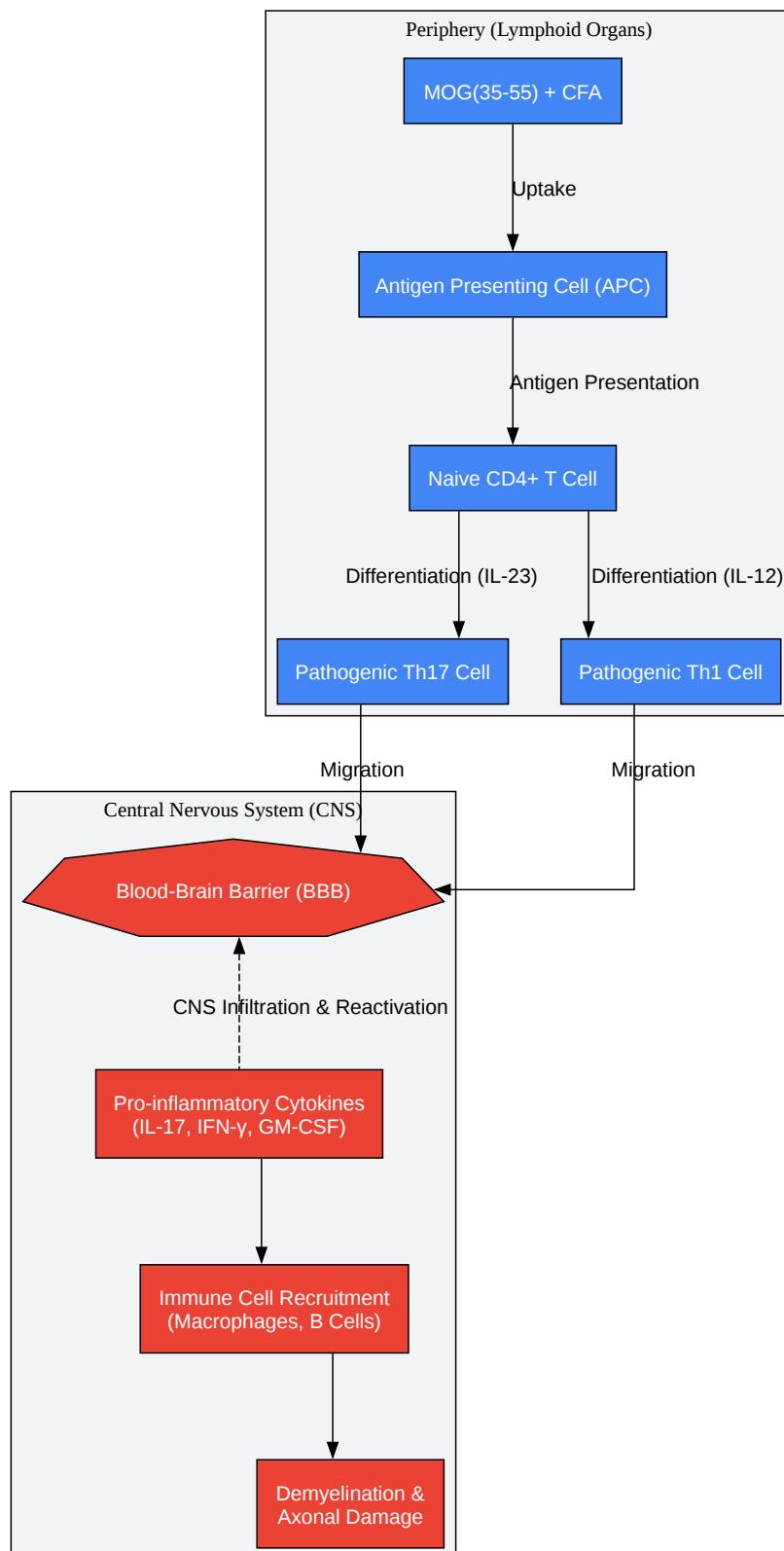
Introduction

Myelin Oligodendrocyte Glycoprotein (MOG) is a critical protein found exclusively in the central nervous system (CNS), where it is located on the outer surface of myelin sheaths and oligodendrocytes.^[1] The peptide fragment spanning amino acids 35-55 of MOG (**MOG(35-55)**) is a well-established immunodominant epitope used to induce Experimental Autoimmune Encephalomyelitis (EAE) in specific mouse strains, most notably C57BL/6.^{[2][3]} EAE is the most widely studied animal model for multiple sclerosis (MS), a chronic inflammatory and demyelinating disease of the CNS.^{[4][5][6]} Immunization with **MOG(35-55)** triggers a robust autoimmune response characterized by CNS inflammation, demyelination, and axonal damage, closely mimicking the pathological hallmarks of MS.^{[7][8]} This makes the **MOG(35-55)** EAE model an indispensable tool for investigating disease pathogenesis and for the preclinical evaluation of potential therapeutic agents.^{[4][9]}

Mechanism of MOG(35-55)-Induced Neuroinflammation

The induction of EAE with **MOG(35-55)** initiates a complex cascade of immunological events. The peptide, when emulsified with an adjuvant like Complete Freund's Adjuvant (CFA), is taken up by antigen-presenting cells (APCs). These APCs process the **MOG(35-55)** peptide and present it to CD4+ T helper cells. This interaction, particularly in the presence of specific cytokines, drives the differentiation of naive T cells into pathogenic T helper 1 (Th1) and T helper 17 (Th17) cells.^[10]

Th17 cells, along with Th1 cells, are considered critical effectors in the pathogenesis of **MOG(35-55)**-induced EAE.[\[11\]](#)[\[12\]](#) These activated, myelin-reactive T cells migrate from the periphery, cross the compromised blood-brain barrier (BBB), and infiltrate the CNS. Within the CNS, they are reactivated upon encountering MOG antigen, leading to the release of a storm of pro-inflammatory cytokines, including Interleukin-17 (IL-17), Interferon-gamma (IFN- γ), and Granulocyte-macrophage colony-stimulating factor (GM-CSF).[\[10\]](#)[\[12\]](#) This inflammatory milieu recruits other immune cells, such as macrophages and B cells, which contribute to the subsequent demyelination, oligodendrocyte loss, and axonal damage that manifest as the clinical signs of EAE.[\[7\]](#)[\[13\]](#)[\[14\]](#)



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Overview of **MOG(35-55)**-Induced Autoimmune Response.

Experimental Protocol: MOG(35-55) EAE Induction in C57BL/6 Mice

This section provides a detailed, synthesized methodology for inducing chronic EAE in C57BL/6 mice, a commonly used and well-characterized model.[15][7]

1. Materials and Reagents

- Animals: Female C57BL/6 mice, 8-12 weeks old.[16]
- Antigen: **MOG(35-55)** peptide (Sequence: MEVGWYRSPFSRVVHLYRNGK), lyophilized powder.[2][9]
- Adjuvant: Complete Freund's Adjuvant (CFA) containing *Mycobacterium tuberculosis* H37Ra (e.g., 4 mg/mL).[16]
- Toxin: Pertussis toxin (PTX) from *Bordetella pertussis*.[17]
- Solutions: Sterile Phosphate-Buffered Saline (PBS) and 0.9% NaCl solution.

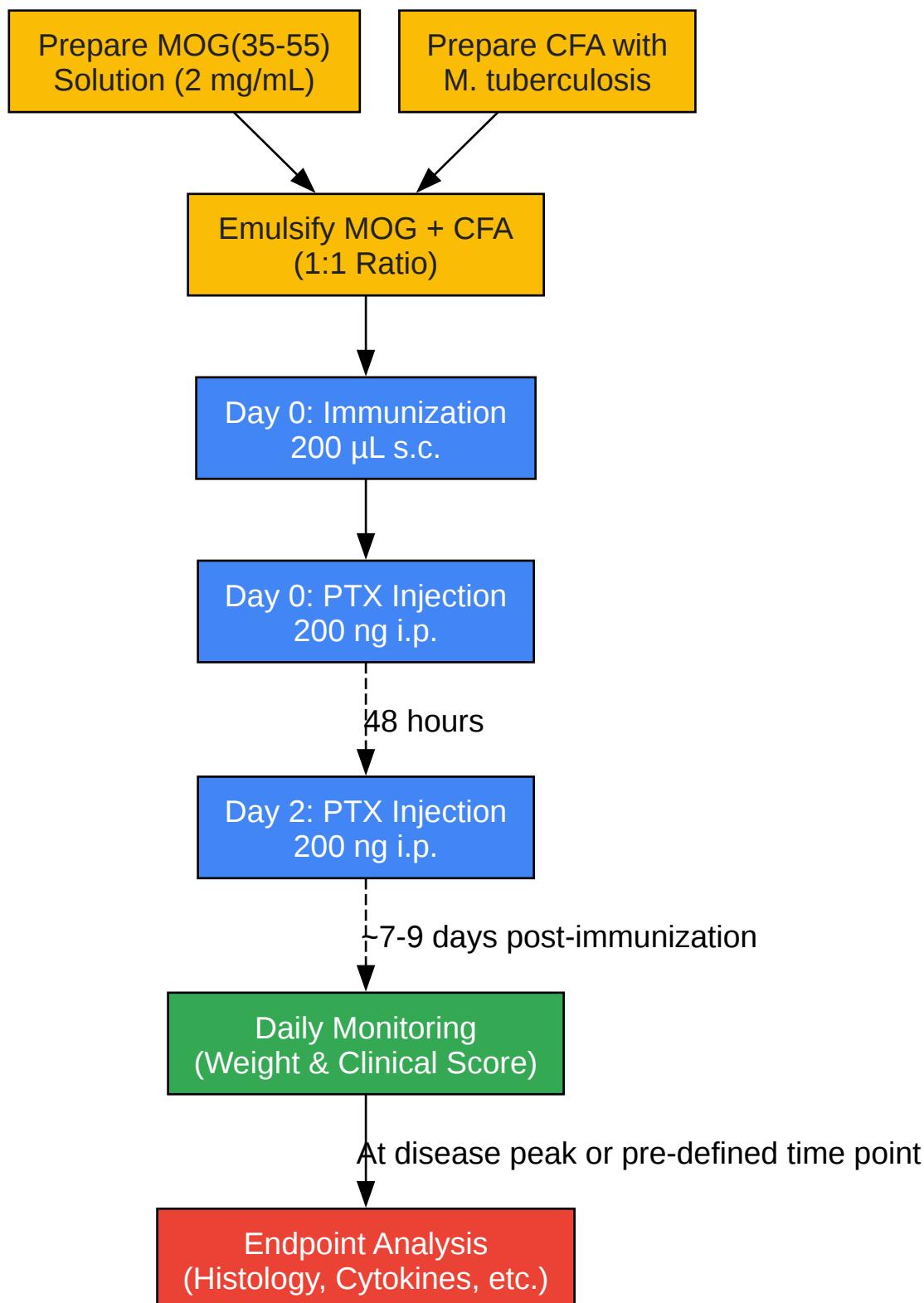
2. Preparation of Reagents

- **MOG(35-55)** Solution: Dissolve lyophilized **MOG(35-55)** in sterile PBS to a final concentration of 2 mg/mL. Store aliquots at -20°C.[15][5]
- MOG/CFA Emulsion:
 - Thaw the **MOG(35-55)** solution and bring CFA to room temperature.
 - In a 1:1 ratio, draw equal volumes of the **MOG(35-55)** solution (2 mg/mL) and CFA (containing 4 mg/mL *M. tuberculosis*) into two separate syringes.[16]
 - Connect the syringes with a three-way stopcock or luer-lock connector.
 - Force the contents back and forth between the syringes for at least 10-20 minutes until a stable, thick, white emulsion is formed. A stable emulsion will not separate when a drop is placed on water.[15]

- Pertussis Toxin (PTX) Solution: Reconstitute PTX in sterile PBS or water to the desired stock concentration and then dilute to the final working concentration (e.g., 2 µg/mL in PBS) for injection. Prepare fresh on the day of use.

3. Immunization Procedure

- Day 0:
 - Anesthetize the mice.
 - Subcutaneously (s.c.) inject 100 µL of the MOG/CFA emulsion at two distinct sites on the flank or back (total volume of 200 µL per mouse, delivering 200 µg of **MOG(35-55)**).[\[16\]](#) [\[17\]](#)
 - Administer the first dose of PTX (typically 200 ng in 100-200 µL PBS) via intraperitoneal (i.p.) injection.[\[16\]](#)[\[18\]](#)
- Day 2:
 - Administer a second dose of PTX (200 ng in 100-200 µL PBS) via i.p. injection.[\[15\]](#)[\[18\]](#)

[Click to download full resolution via product page](#)Workflow for **MOG(35-55)**-Induced EAE.

4. Monitoring and Scoring

- Monitor mice daily for clinical signs of EAE and body weight, starting around day 7 post-immunization.
- Disease onset typically occurs between 9 and 14 days post-immunization.[15][17]
- The peak of the disease is usually reached 3 to 5 days after onset.[17]
- Use a standardized 0-5 scoring system to quantify disease severity.

Quantitative Data and Expected Outcomes

Clinical Scoring

The severity of paralysis is the primary clinical outcome measured in the EAE model. A standardized scoring system is crucial for reproducible results.

| Clinical Score | Description of Symptoms |
|----------------|--|
| 0 | No clinical signs of EAE. |
| 1 | Limp tail or tail weakness.[19][20] |
| 2 | Weakness in hind limbs or complete tail paralysis.[19][20] |
| 3 | Complete hind limb paralysis.[19][20] |
| 4 | Hind limb paralysis with forelimb weakness or paralysis.[19] |
| 5 | Moribund state or death.[19][20] |

Table 1. Standardized Clinical Scoring System for **MOG(35-55)** EAE.

Immunological Profiles

The neuroinflammatory state is reflected by distinct changes in cytokine production and immune cell populations within the CNS and periphery.

| Parameter | MOG(35-55) EAE Mice | Control / Tolerized Mice |
|-----------------------------|--|--|
| Pro-inflammatory Cytokines | Significantly elevated: IL-17, IFN- γ , IL-1 β , IL-6, TNF- α . [11] [21] | Baseline or low levels. |
| Anti-inflammatory Cytokines | Reduced or unchanged: IL-10 levels may vary. | Significantly elevated: IL-10, IL-27 (in tolerized states). [11] |
| Key T-Cell Subsets | Increased: Pathogenic Th17 (CD4+IL-17+) and Th1 (CD4+IFN- γ +) cells are critical effectors. [10] [11] [12] | Predominance of regulatory T cells (Tregs). |
| CNS Infiltrating Cells | Massive infiltration: Mononuclear cells, including CD4+ and CD8+ T cells, B cells, and macrophages, in the spinal cord. [21] | Minimal to no immune cell infiltration. |

Table 2. Typical Immunological Profile in **MOG(35-55)** EAE.

Histopathology

Histopathological analysis of the CNS, particularly the spinal cord, is essential for confirming the pathological hallmarks of the disease.

| Histological Feature | Observation in MOG(35-55) EAE | Staining Method |
|----------------------|--|------------------------------------|
| Inflammation | Perivascular and parenchymal inflammatory infiltrates, primarily in the white matter of the spinal cord.[13][21] | H&E |
| Demyelination | Focal areas of myelin loss (demyelinating plaques) corresponding with inflammatory lesions.[13][21] | Luxol Fast Blue (LFB) |
| Axonal Damage | Axon loss and damage can be observed, which contributes to permanent neurological deficits.[7][22] | Silver Stains, IHC (e.g., for APP) |
| Gliosis | Activation and proliferation of astrocytes (astrogliosis) and microglia surrounding the lesions.[8][23] | IHC (e.g., for GFAP, Iba1) |

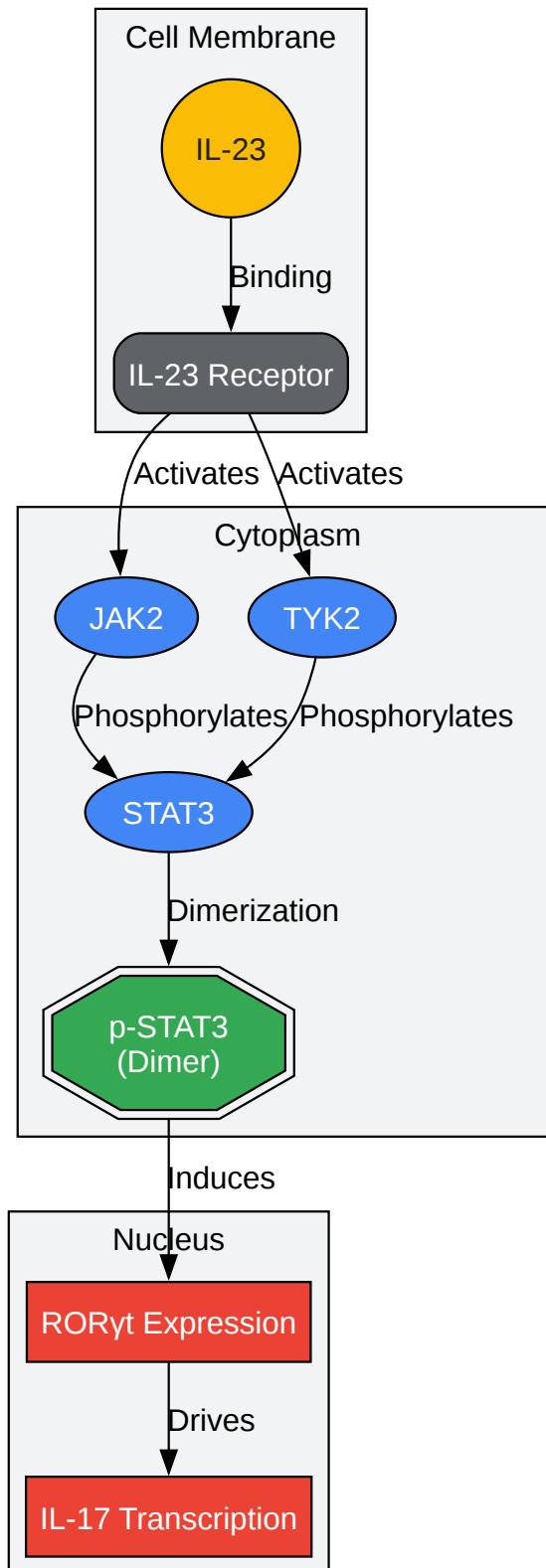
Table 3. Key Histopathological Findings in the CNS.

Key Signaling Pathways in MOG(35-55) Pathogenesis

The development of pathogenic Th17 cells, central to **MOG(35-55)** EAE, is driven by the IL-23/IL-17 signaling axis. This involves intracellular signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.

Following T-cell receptor (TCR) engagement with the MOG peptide, cytokine signaling directs T-cell fate. IL-23, which is critical for the expansion and stabilization of Th17 cells, binds to its receptor (IL-23R) on T cells.[12] This binding activates JAK2 and TYK2, which in turn phosphorylate and activate STAT3.[24] Activated STAT3 dimerizes, translocates to the nucleus, and acts as a transcription factor, inducing the expression of RORyt, the master regulator for Th17 differentiation. RORyt then drives the transcription of IL-17 and other Th17-associated

effector molecules. Studies have shown that suppression of the JAK/STAT and NF-κB pathways is associated with reduced IL-17 production and amelioration of EAE.[11][25]



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IL-23/JAK/STAT Signaling in Th17 Cell Differentiation.

Applications and Limitations

The **MOG(35-55)**-induced EAE model is a cornerstone of MS research, offering a robust platform for:

- Therapeutic Screening: Testing the efficacy of novel anti-inflammatory and neuroprotective compounds.[4]
- Pathogenesis Studies: Dissecting the roles of specific genes, immune cells, and signaling pathways using transgenic mice.[15][19]
- Biomarker Discovery: Identifying potential biomarkers of disease activity and progression. [18]

However, it is crucial to acknowledge the model's limitations:

- Species Differences: The mouse immune system and CNS differ from humans.
- Antigen Specificity: The model is driven by a response to a single peptide, whereas MS is believed to involve a more complex, heterogeneous autoimmune response.[26]
- Disease Course: While the chronic model in C57BL/6 mice mimics aspects of progressive MS, it does not fully replicate the relapsing-remitting course seen in most MS patients.[3][8]
- B-Cell Role: The role of B cells is less prominent in **MOG(35-55)** peptide-induced EAE compared to models using the full MOG protein or what is observed in human MS.[26]

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- To cite this document: BenchChem. [A Technical Guide to MOG(35-55) for Modeling Autoimmune Neuroinflammation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612354#introduction-to-mog-35-55-for-modeling-autoimmune-neuroinflammation]

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